2-(6-phenylpyrimidin-4-ylthio)-N-[2-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(6-phenylpyrimidin-4-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3OS/c20-19(21,22)14-8-4-5-9-15(14)25-17(26)11-27-18-10-16(23-12-24-18)13-6-2-1-3-7-13/h1-10,12H,11H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQOWAKHAOHEDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-phenylpyrimidin-4-ylthio)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Thioether formation: The pyrimidine core is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide formation: The final step involves the reaction of the thioether intermediate with an acylating agent to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6-phenylpyrimidin-4-ylthio)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the acetamide group or to modify the pyrimidine ring.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Deacetylated products, modified pyrimidine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Structure and Composition
- Chemical Formula : CHFNS
- Molecular Weight : Approximately 350.37 g/mol
Key Functional Groups
- Pyrimidine Ring : Known for various biological activities.
- Thioether Linkage : Allows for oxidation reactions, potentially enhancing biological efficacy.
- Trifluoromethyl Group : Increases lipophilicity and bioavailability.
Medicinal Chemistry
-
Anti-inflammatory Activity :
- The compound has shown promising results in inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are critical in inflammatory processes. This inhibition may lead to reduced production of inflammatory mediators such as prostaglandins.
-
Anticancer Potential :
- Interaction studies have indicated that this compound may inhibit FMS-like tyrosine kinase 3 (FLT3), a target implicated in various cancers. Preliminary data suggest that it can effectively inhibit kinase activity in cancer cells.
-
Drug Development :
- Due to its unique structural features, this compound serves as a lead candidate for further drug development targeting inflammatory diseases and cancers. Its ability to undergo chemical transformations allows for the optimization of its pharmacological profile.
Agrochemical Applications
The structural characteristics of 2-(6-phenylpyrimidin-4-ylthio)-N-[2-(trifluoromethyl)phenyl]acetamide may also lend themselves to applications in agrochemicals, particularly as potential pesticides or herbicides due to its bioactivity against various biological targets.
Case Studies and Research Findings
-
Inhibitory Effects on COX Enzymes :
- A study demonstrated that derivatives of pyrimidine compounds exhibit significant anti-inflammatory effects through COX inhibition, establishing a basis for further exploration of this compound's therapeutic potential.
-
Kinase Inhibition Studies :
- Research focusing on the interaction between this compound and FLT3 has shown promising results in inhibiting kinase activity, suggesting its potential use in targeted cancer therapies.
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Synthesis Methodologies :
- Various synthetic routes have been developed to optimize yield while minimizing environmental impact, emphasizing greener chemistry practices in the synthesis of this compound.
Mechanism of Action
The mechanism of action of 2-(6-phenylpyrimidin-4-ylthio)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-phenylpyrimidin-4-ylthio)-N-phenylacetamide
- 2-(6-phenylpyrimidin-4-ylthio)-N-[2-(trifluoromethyl)phenyl]propionamide
Uniqueness
2-(6-phenylpyrimidin-4-ylthio)-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to the presence of the trifluoromethyl group, which can enhance its biological activity and stability. This compound also exhibits distinct chemical reactivity compared to its analogs, making it a valuable molecule for various applications.
Biological Activity
The compound 2-(6-phenylpyrimidin-4-ylthio)-N-[2-(trifluoromethyl)phenyl]acetamide (CAS Number: 927967-81-5) is a novel pyrimidine derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 6-phenylpyrimidin-4-thiol with a trifluoromethyl-substituted phenylacetamide. The process generally includes the following steps:
- Formation of the pyrimidine core : Synthesis of 6-phenylpyrimidin-4-thiol.
- Substitution reaction : Reaction with N-[2-(trifluoromethyl)phenyl]acetamide to form the final product.
- Purification : The product is purified through recrystallization or chromatography.
Biological Activity
The biological activity of this compound has been evaluated in various studies, particularly focusing on its anti-inflammatory and anticonvulsant properties.
Anti-inflammatory Activity
Recent studies have shown that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, derivatives with pyrimidine cores have been reported to inhibit COX-2 activity, which is crucial in inflammatory processes. The IC50 values for these compounds were found to be comparable to established anti-inflammatory drugs like celecoxib .
Anticonvulsant Activity
In vitro studies have demonstrated that this compound exhibits anticonvulsant properties, particularly in models of epilepsy. The mechanism appears to be linked to its ability to modulate neurotransmitter systems and reduce neuronal excitability.
- Experimental Design : Mice were administered varying doses of the compound, and the protection against maximal electroshock (MES) seizures was recorded.
- Results : The compound showed a dose-dependent protective effect against seizures, with significant activity observed at doses around 100 mg/kg.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of the trifluoromethyl group enhances lipophilicity, which correlates with improved biological activity. Compounds with higher clog P values tended to show greater efficacy in both anti-inflammatory and anticonvulsant assays .
Key Findings from SAR Studies:
- Trifluoromethyl Substitution : Increases lipophilicity and enhances interaction with biological targets.
- Pyrimidine Core : Essential for maintaining biological activity; modifications can lead to loss or enhancement of effects.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Anticonvulsant Activity : A study involving a series of derivatives showed that those similar to our compound exhibited significant anticonvulsant effects, outperforming some traditional antiepileptic drugs in specific models .
- Case Study on Anti-inflammatory Effects : Another investigation demonstrated that compounds structurally related to this compound effectively reduced inflammation in carrageenan-induced paw edema models .
Q & A
Q. What are the optimal synthetic routes for 2-(6-phenylpyrimidin-4-ylthio)-N-[2-(trifluoromethyl)phenyl]acetamide, and how can reaction yields be improved?
Answer: Synthesis of structurally related pyrimidine-acetamide derivatives typically involves coupling reactions under mild, metal-free conditions. For example, a pyrimidine intermediate (e.g., 4-(3-chlorophenyl)-2-ethyl-6-fluoropyrimidine) can react with an acetamide derivative in N-methylpyrrolidone (NMP) at 120°C for 16 hours. Purification via column chromatography (CHCl/MeOH, 50:1) yields the product (~31% yield) . To improve yields:
- Optimize reaction time and temperature (e.g., microwave-assisted synthesis for faster kinetics).
- Use catalysts (e.g., Lewis acids) to enhance regioselectivity.
- Screen solvents (e.g., DMF or DMSO) for better solubility of intermediates.
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- X-ray crystallography provides definitive confirmation of molecular conformation and stereochemistry, as demonstrated for N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide derivatives .
- NMR spectroscopy (1H/13C/19F) identifies substituent positions and purity.
- TLC (e.g., R = 0.15 in CHCl/MeOH) monitors reaction progress .
Advanced Questions
Q. How does the trifluoromethyl (-CF3_33) group influence the compound’s electronic properties and reactivity in nucleophilic substitution reactions?
Answer: The -CF group is strongly electron-withdrawing, reducing electron density on the pyrimidine ring and increasing electrophilicity at the 4-position. This enhances susceptibility to nucleophilic attacks, as observed in analogs where -CF improves metabolic stability and lipophilicity . Methodological considerations:
- Use DFT calculations to map electron density distribution.
- Compare reactivity with non-fluorinated analogs via kinetic studies.
Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound’s stability?
Answer:
- Validate computational models (e.g., DFT or molecular dynamics) with experimental stability assays (e.g., thermal gravimetric analysis or accelerated degradation studies).
- Cross-reference crystallographic data (e.g., bond lengths and angles) with predicted geometries .
- Perform pH-dependent stability profiling in simulated biological environments .
Q. What strategies are effective for analyzing regioselectivity in substitution reactions at the pyrimidine ring?
Answer:
- Isotopic labeling : Track substitution patterns using F NMR or mass spectrometry.
- Competitive reaction studies : Compare reactivity of different ring positions under identical conditions.
- Crystallographic snapshots : Capture intermediates to identify steric/electronic barriers .
Methodological Design
Q. How should researchers design experiments to evaluate the compound’s potential as a kinase inhibitor?
Answer:
- In vitro assays : Use fluorescence-based kinase activity assays (e.g., ADP-Glo™) with IC determination.
- Structure-activity relationship (SAR) : Synthesize analogs with variations at the pyrimidine 4-position and acetamide moiety.
- Molecular docking : Predict binding modes using crystal structures of target kinases (e.g., PDB entries) .
Q. What experimental parameters are critical for scaling up synthesis without compromising yield?
Answer:
- Solvent selection : Prioritize high-boiling solvents (e.g., NMP) for consistent heating.
- Catalyst loading : Optimize stoichiometry to avoid side reactions.
- Purification : Replace column chromatography with recrystallization for cost-effective scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
